8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one is a heterocyclic compound with a unique structure that combines a pyridine ring fused with an oxazepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with an oxazepine precursor, followed by cyclization under acidic or basic conditions . The reaction conditions often include heating under reflux with solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar structure but different biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Known for its potential as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits different chemical reactivity and biological properties.
Uniqueness
8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one is unique due to its specific ring structure and the presence of a cyclopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
8-cyclopropyl-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one |
InChI |
InChI=1S/C11H12N2O2/c14-11-10-9(15-4-3-12-11)5-8(6-13-10)7-1-2-7/h5-7H,1-4H2,(H,12,14) |
InChI Key |
LZLHNYSCYFKVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C(=O)NCCO3)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.